Cas no 168902-78-1 (1H-Inden-1-amine,2,3-dihydro-7-methyl-(9CI))
1H-Inden-1-amine,2,3-dihydro-7-methyl-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-1-amine,2,3-dihydro-7-methyl-(9CI)
- 7-methyl-2,3-dihydro-1H-inden-1-amine
- 7-Methyl-indan-1-ylamine
- SB75527
- SCHEMBL1854099
- EN300-6772381
- MFCD13192203
- N11228
- rac-7-methyl-indan-1-ylamine
- 168902-78-1
- ZIOLVQXVKOGSHV-UHFFFAOYSA-N
- DTXSID50595274
-
- Inchi: 1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3
- InChI Key: ZIOLVQXVKOGSHV-UHFFFAOYSA-N
- SMILES: NC1C2C(C)=CC=CC=2CC1
Computed Properties
- Exact Mass: 147.104799419g/mol
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
1H-Inden-1-amine,2,3-dihydro-7-methyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM272563-1g |
7-Methyl-2,3-dihydro-1H-inden-1-amine |
168902-78-1 | 97% | 1g |
$*** | 2023-03-31 | |
| Crysdot LLC | CD12134757-1g |
7-Methyl-2,3-dihydro-1H-inden-1-amine |
168902-78-1 | 97% | 1g |
$559 | 2024-07-24 |
1H-Inden-1-amine,2,3-dihydro-7-methyl-(9CI) Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1H-Inden-1-amine,2,3-dihydro-7-methyl-(9CI)
1H-Inden-1-amine, 2,3-dihydro-7-methyl-(9CI) (CAS No. 168902-78-1)
The compound 1H-inden-1-amine, 2,3-dihydro-7-methyl-(9CI), also identified by the CAS registry number 168902-78-1, is a heterocyclic amine with a unique indene skeleton. This compound belongs to the class of aromatic amines and has garnered attention in both academic and industrial research due to its versatile chemical properties and potential applications in drug discovery and materials science. The structure of this compound consists of a partially saturated indene ring system with a methyl substituent at the 7-position and an amine group at the 1-position, making it a valuable building block for various synthetic transformations.
Recent studies have highlighted the importance of indene derivatives in medicinal chemistry, particularly in the development of bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The indene skeleton is known for its ability to modulate pharmacokinetic properties and enhance bioavailability when incorporated into drug candidates. For instance, researchers have explored the use of indene-based amines as templates for designing inhibitors of kinase enzymes, which are critical targets in oncology.
In terms of synthesis, 1H-inden-1-amine, 2,3-dihydro-7-methyl-(9CI) can be prepared through various routes, including catalytic hydrogenation of indene derivatives or reductive amination strategies. The choice of synthetic pathway often depends on the desired regioselectivity and scalability for industrial applications. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is crucial for producing chiral drug intermediates with high optical purity.
The chemical stability and reactivity of CAS No. 168902-78-1 make it an attractive substrate for further functionalization. For example, the amine group can be readily alkylated or acylated to introduce additional functionality, while the methyl substituent at the 7-position provides steric bulk that can influence the compound's interactions with biological targets. These features have been exploited in designing bioisosteres and prodrugs, which are essential components in modern drug design.
From an analytical standpoint, the characterization of 1H-inden-1-amine, 2,3-dihydro-7-methyl-(9CI) typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's purity and structural integrity. Recent developments in high-resolution MS have further enhanced the accuracy of molecular weight determination and structural elucidation for this compound.
In conclusion, CAS No. 168902-78-1, or 1H-inden-1-amine, 2,3-dihydro-7-methyl-(9CI), stands as a significant molecule in contemporary chemical research. Its unique structure and versatile reactivity continue to drive innovative applications across diverse fields. As research progresses, this compound is expected to play an increasingly important role in advancing both fundamental chemistry and applied sciences.
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